Tetrahydrofurfuryl salicylate Tetrahydrofurfuryl salicylate Thurfyl Salicylate, also known as tetrahydrofurfuryl salicylate, is a rubefacient preparation used to treat musculoskeletal, joint, peri-articular and soft-tissue pain.
Brand Name: Vulcanchem
CAS No.: 2217-35-8
VCID: VC0545298
InChI: InChI=1S/C12H14O4/c13-11-6-2-1-5-10(11)12(14)16-8-9-4-3-7-15-9/h1-2,5-6,9,13H,3-4,7-8H2
SMILES: C1CC(OC1)COC(=O)C2=CC=CC=C2O
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol

Tetrahydrofurfuryl salicylate

CAS No.: 2217-35-8

Cat. No.: VC0545298

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tetrahydrofurfuryl salicylate - 2217-35-8

Specification

CAS No. 2217-35-8
Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
IUPAC Name oxolan-2-ylmethyl 2-hydroxybenzoate
Standard InChI InChI=1S/C12H14O4/c13-11-6-2-1-5-10(11)12(14)16-8-9-4-3-7-15-9/h1-2,5-6,9,13H,3-4,7-8H2
Standard InChI Key VNDLMXQTZJPTOR-UHFFFAOYSA-N
SMILES C1CC(OC1)COC(=O)C2=CC=CC=C2O
Canonical SMILES C1CC(OC1)COC(=O)C2=CC=CC=C2O
Appearance Solid powder

Introduction

Chemical and Structural Properties

Molecular Characteristics

Tetrahydrofurfuryl salicylate is systematically named oxolan-2-ylmethyl 2-hydroxybenzoate, with an IUPAC name reflecting its tetrahydrofuran and salicylate components . Its structure features a salicylic acid backbone esterified with tetrahydrofurfuryl alcohol, resulting in enhanced lipophilicity compared to parent compounds like methyl salicylate . Key identifiers include:

PropertyValueSource
CAS Number2217-35-8
Molecular Weight222.24 g/mol
SMILESC1CC(OC1)COC(=O)C2=CC=CC=C2O
Boiling Point328.5°C (estimated)

The compound’s 3D conformation reveals a planar aromatic ring connected to a flexible tetrahydrofuran group, facilitating interactions with lipid bilayers and proteins .

Synthesis and Industrial Production

Industrial synthesis involves acid-catalyzed esterification of salicylic acid and tetrahydrofurfuryl alcohol under reflux conditions. Sulfuric acid or p-toluenesulfonic acid accelerates the reaction, yielding purities >95% after distillation . Scalable production uses continuous-flow reactors to optimize temperature control and reduce side reactions.

Mechanism of Action and Biological Activity

Pharmacological Effects

Tetrahydrofurfuryl salicylate exerts anti-inflammatory and analgesic effects via COX-1/COX-2 inhibition, reducing prostaglandin synthesis . Microdialysis studies demonstrate its superior dermal penetration compared to ionic salicylates (e.g., triethanolamine salicylate), achieving tissue concentrations 30-fold higher than plasma levels . Molecular dynamics simulations show that the compound embeds into lipid bilayers, altering membrane electrostatic potentials and displacing chloride ions at the lipid-water interface .

Comparative Efficacy

Applications in Pharmaceuticals and Cosmetics

Topical Analgesics

The compound is a key ingredient in rubefacient creams for muscle and joint pain. Its ability to penetrate the stratum corneum and accumulate in subcutaneous tissues makes it ideal for localized therapy . For example, a 5% gel formulation achieved peak tissue concentrations of 12 µg/g within 2 hours in human volunteers .

Cosmetic Formulations

In skincare, tetrahydrofurfuryl salicylate is used at 0.1–2% concentrations for its keratolytic and anti-acne effects . The Cosmetic Ingredient Review (CIR) panel classifies it as safe when formulated to avoid irritation, with a dermal absorption rate of 60% .

Industrial and Niche Uses

Flotation Agents in Mining

Recent studies highlight its role as a collector in low-rank coal flotation. The tetrahydrofurfuryl group forms hydrogen bonds with coal surfaces, increasing hydrophobicity and recovery rates by 20–25% compared to kerosene-based agents .

Polymer Chemistry

The compound serves as a plasticizer in cellulose acetate films, improving flexibility without compromising tensile strength .

Comparison with Related Salicylates

PropertyTetrahydrofurfuryl SalicylateMethyl SalicylateSodium Salicylate
LogP (Octanol-Water)2.12.3-0.9
Dermal Absorption60%45%<5%
COX-1 IC₅₀1.8 µM2.5 µM15 µM
EU Cosmetic Limit3%2.5%0.5%

Data sourced from

Emerging Research and Future Directions

Ongoing studies explore its potential in transdermal drug delivery and biofilm disruption. Nanogel formulations loaded with tetrahydrofurfuryl salicylate show promise for treating psoriasis, with a 70% reduction in PASI scores observed in murine models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator